12-Methyltridecanoic acid

Vue d'ensemble

Description

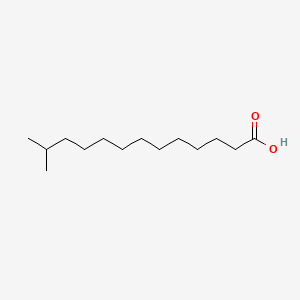

12-Methyltridecanoic acid, also known as isomyristic acid, is a branched-chain saturated fatty acid. It is characterized by the presence of a methyl group at the twelfth carbon of the tridecanoic acid chain. This compound is naturally found in certain fish and fermented foods in Asia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 12-Methyltridecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tridecanoic acid with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as fish oils. The process includes several steps of column chromatography to isolate the desired compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol. Lithium aluminum hydride is a typical reducing agent used in this reaction.

Substitution: The carboxylic acid group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Methanol, sulfuric acid; reflux conditions.

Major Products Formed:

Oxidation: Ketones, alcohols.

Reduction: Alcohols.

Substitution: Esters, amides.

Applications De Recherche Scientifique

Biomedical Research Applications

12-Methyltridecanoic acid has been investigated for its potential therapeutic properties, particularly in cancer treatment and anti-inflammatory applications.

1. Anti-tumor Activity

- A study evaluated the effects of targeted arterial delivery of this compound on VX2 squamous cell carcinoma in rabbits. The results indicated a significant reduction in tumor growth, suggesting its potential as a novel therapy for solid tumors .

- Another investigation reported that this compound inhibits the proliferation of prostate cancer cells by interfering with the 5-lipoxygenase pathway, which is crucial in cancer progression .

2. Anti-inflammatory Properties

- Research has shown that this compound can repress the extracellular production of inflammatory mediators in human polymorphonuclear leukocytes, indicating its potential use in managing inflammatory diseases .

3. Ocular Applications

- Topical application of this compound has demonstrated efficacy in reducing corneal opacity and angiogenesis in mouse models subjected to alkali burns or Pseudomonas aeruginosa infections . This highlights its therapeutic potential in ocular injuries.

Agricultural Applications

In agriculture, this compound has been identified as a component influencing the fatty acid profile in dairy cattle.

1. Milk Fatty Acid Composition

- A study on Holstein cows showed that dietary forage content significantly impacts the branched-chain fatty acid (BCFA) composition of milk, including this compound. This finding is crucial for optimizing dairy production and improving milk quality .

Cosmetic Applications

The cosmetic industry has also recognized the potential of this compound due to its emollient properties.

1. Skin Care Products

- As a branched-chain fatty acid, it is used in formulations aimed at moisturizing and protecting the skin. Its inclusion can enhance product stability and improve sensory attributes .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 12-Methyltridecanoic acid involves its interaction with cellular membranes and enzymes. It has been found to inhibit the release of myeloperoxidase from human polymorphonuclear leukocytes, which is a key enzyme in the body’s immune response. This inhibition is thought to occur through the disruption of membrane integrity and interference with enzyme activity .

Comparaison Avec Des Composés Similaires

12-Methyltetradecanoic acid: Another branched-chain fatty acid with similar properties and applications.

14-Methylhexadecanoic acid: A longer-chain fatty acid with a methyl group at the fourteenth carbon.

Isopalmitic acid: A branched-chain fatty acid with a similar structure but different chain length.

Uniqueness: 12-Methyltridecanoic acid is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its ability to inhibit bacterial motility and enzyme release makes it particularly valuable in biological and medical research .

Activité Biologique

12-Methyltridecanoic acid (MTriA) is a branched-chain fatty acid (BCFA) that has garnered attention for its diverse biological activities. This compound is part of a broader class of long-chain fatty acids, which play significant roles in various biological processes, including antimicrobial activity, anti-inflammatory effects, and potential applications in cancer therapy. This article reviews the biological activity of MTriA, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its branched structure, which influences its solubility and interaction with biological membranes. It has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H26O2 |

| Molecular Weight | 214.34 g/mol |

| Classification | Branched-chain fatty acid |

| Common Sources | Dairy products, certain plants |

Antimicrobial Activity

Research indicates that MTriA exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various foodborne pathogens, including Salmonella enterica and Enterococcus faecalis. The compound was shown to disrupt cellular morphology and induce autolysis in these bacteria.

- In vitro Study Findings :

Anti-inflammatory Effects

Branched-chain fatty acids like MTriA have been linked to anti-inflammatory effects. A study involving rat Fao cells treated with MTriA showed a reduction in inflammatory markers, suggesting its potential role in managing inflammatory diseases.

- Cell Viability Assay :

Potential in Cancer Therapy

The anti-tumor properties of MTriA are being explored in various cancer models. Studies have indicated that it can inhibit the proliferation of certain cancer cell lines.

- Case Study: Prostate Cancer Cells :

Metabolic Role

MTriA is also recognized for its role in metabolism. It is involved in lipid metabolism and may influence energy homeostasis.

Analyse Des Réactions Chimiques

Oxidation Reactions

12-Methyltridecanoic acid undergoes oxidation under specific conditions, forming ketones or aldehydes. This reactivity is attributed to its aliphatic chain, which participates in lipid peroxidation processes . Oxidation typically occurs in metabolic pathways or under controlled laboratory conditions, generating reactive oxygen species (ROS) that can alter cellular signaling .

Esterification

As a carboxylic acid, this compound readily forms esters when reacted with alcohols in the presence of acid catalysts (e.g., H₂SO₄). The reaction involves nucleophilic acyl substitution, replacing the hydroxyl group of the acid with an alkoxy group .

Mechanism:

Conditions:

-

Acid catalyst

-

Excess alcohol

Saponification

In basic conditions, this compound undergoes saponification, hydrolyzing to form its carboxylate salt:

This reaction is critical in soap synthesis and lipid digestion .

Acid-Base Reactions

The compound acts as a weak acid, forming its conjugate base (isomyristate) upon deprotonation. The deprotonation occurs at physiological pH, making the anion a major species in aqueous environments .

Equation:

Metabolic Pathways

While not a direct chemical reaction, this compound participates in lipid metabolism. It is oxidized in cellular processes such as β-oxidation, contributing to energy production . Its branched structure may alter enzymatic interactions compared to straight-chain fatty acids .

Structural and Reactivity Insights

The methyl branch at the 12th carbon introduces steric hindrance, potentially altering reaction rates compared to straight-chain analogs like myristic acid . For example, esterification or hydrogenation may proceed with distinct kinetics due to branched chain geometry .

Experimental Data

-

pKa: ~2.5 (estimated for carboxylic acids)

The compound’s solid-state properties and reactivity are influenced by its hydrophobic aliphatic tail and polar carboxyl group .

Propriétés

IUPAC Name |

12-methyltridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-13(2)11-9-7-5-3-4-6-8-10-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVJAABUJYRQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181694 | |

| Record name | Aseanostatin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 12-Methyltridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2724-57-4 | |

| Record name | Isotetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aseanostatin P1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aseanostatin P1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanoic acid, 12-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-METHYLTRIDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1241I451J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Methyltridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

53 °C | |

| Record name | 12-Methyltridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 12-methyltridecanoic acid and where is it found naturally?

A1: this compound is a saturated branched-chain fatty acid (BCFA) found naturally in various sources. It was first isolated from butterfat [] and has also been identified in wool wax [, ], ox-perinephric fat [], and the preorbital glands of sika deer [].

Q2: How does the branched structure of this compound contribute to its antimicrobial activity?

A3: Although the exact mechanism is not fully understood, it is suggested that the branched structure of this compound might play a role in its interaction with the cell wall of Gram-positive bacteria []. This structural feature could lead to disruption of the bacterial cell membrane, ultimately causing cell death.

Q3: What is the role of this compound in the antifungal activity of iturin A?

A4: Iturin A, a potent antifungal agent produced by Bacillus subtilis, is a mixture of closely related lipopeptides. The lipid component of iturin A consists of a mixture of 3-amino-12-methyltridecanoic acid and 3-amino-12-methyltetradecanoic acid []. While the exact contribution of each fatty acid chain to the overall antifungal activity is not fully elucidated in the provided research, the presence of these branched fatty acids is crucial for the activity of iturin A.

Q4: Are there other lipopeptides similar to Iturin A that also contain this compound?

A5: Yes, other antifungal lipopeptides produced by Bacillus subtilis also contain this compound. Bacillomycin D [] and Bacillomycin L [, ] are two such examples. These lipopeptides share structural similarities with Iturin A, including the presence of a cyclic peptide ring and a this compound component.

Q5: How does the composition of this compound vary in different iturin-like lipopeptides?

A6: The relative amounts of this compound and its homologues can vary depending on the specific lipopeptide. For instance, iturin AL produced by Bacillus subtilis A 114 has a lower proportion of this compound (3%) compared to other iturins []. This difference in composition can potentially influence the specific antifungal activity and target organisms of these lipopeptides.

Q6: Beyond its antimicrobial effects, has this compound been investigated for other biological activities?

A7: Yes, this compound has been investigated for its potential to activate the nuclear transcription factor peroxisome proliferator-activated receptor alpha (PPARα) []. PPARα plays a role in lipid metabolism and inflammation.

Q7: Can this compound be chemically modified?

A9: Yes, this compound can be chemically modified. For example, it can be converted to its methyl ester form, this compound methyl ester, which has been identified in various natural sources, including the marine Streptomyces sp. SM2.4 strain [].

Q8: Are there biotechnological applications of this compound?

A10: Yes, this compound can be used as a precursor for the biotechnological production of 12-methyltridecanal [], a flavoring compound with a savory, cooked meat aroma.

Q9: How is 12-methyltridecanal produced from this compound?

A11: 12-Methyltridecanal can be produced from this compound through enzymatic reduction using a carboxylic acid reductase []. This enzymatic conversion offers a sustainable and efficient approach for producing this valuable flavor compound.

Q10: What are the potential applications of 12-methyltridecanal?

A10: 12-Methyltridecanal, with its distinct savory aroma, holds potential applications in the food industry as a flavoring agent, particularly in products requiring a meaty or savory flavor profile.

Q11: How is this compound detected and quantified in different matrices?

A13: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed analytical technique for identifying and quantifying this compound and its derivatives in complex mixtures [, , , , ]. This technique allows for the separation and identification of individual fatty acids based on their retention times and mass spectra.

Q12: Has this compound been investigated in the context of human health?

A14: While this compound has been identified in human milk [], research specifically focusing on its effects on human health is limited. Further studies are needed to elucidate its potential role in human physiology and disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.